methyl 6-methoxy-1H-1,3-benzodiazole-2-carboxylate
Description
Methyl 6-methoxy-1H-1,3-benzodiazole-2-carboxylate is a heterocyclic compound featuring a benzodiazole core (a fused benzene ring with two nitrogen atoms at positions 1 and 3). The methoxy (-OCH₃) group at position 6 and the ester (-COOCH₃) at position 2 define its electronic and steric properties.
Properties
Molecular Formula |
C10H10N2O3 |
|---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
methyl 6-methoxy-1H-benzimidazole-2-carboxylate |
InChI |
InChI=1S/C10H10N2O3/c1-14-6-3-4-7-8(5-6)12-9(11-7)10(13)15-2/h3-5H,1-2H3,(H,11,12) |
InChI Key |
MAAJAOFCXFJJBU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-methoxy-1H-1,3-benzodiazole-2-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 6-methoxy-1H-benzodiazole-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methoxy-1H-1,3-benzodiazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
Methyl 6-methoxy-1H-1,3-benzodiazole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 6-methoxy-1H-1,3-benzodiazole-2-carboxylate involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The pathways involved can include inhibition of metabolic processes or disruption of cellular functions, leading to the desired biological effects.
Comparison with Similar Compounds
Data Tables
Table 1. Spectroscopic Comparison
Table 2. Molecular Properties
*LogP estimated via fragment-based methods.
Key Findings
Substituent Position Matters : The placement of methoxy and ester groups significantly affects electronic distribution. For example, the ester at position 2 in the target compound may enhance electrophilicity compared to position 6 in ’s analog .
Core Heteroatoms Dictate Reactivity : Benzodiazoles (N,N) are less polar but more aromatic than benzothiazoles (N,S) or benzoxazoles (N,O), influencing stability and interaction profiles .
Functional Groups Modulate Bioactivity: Amino groups () increase solubility, while halogenation () or sulfone groups () enhance thermal stability and polarity.
Biological Activity
Methyl 6-methoxy-1H-1,3-benzodiazole-2-carboxylate is a compound belonging to the benzodiazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a benzodiazole ring, which is known for its ability to interact with various biological targets. The methoxy group enhances lipophilicity, potentially improving bioavailability.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzodiazole derivatives. This compound exhibits significant antibacterial activity against various strains of bacteria. For instance, it has been shown to possess an MIC (Minimum Inhibitory Concentration) value comparable to standard antibiotics against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (μg/mL) | Standard Antibiotic | Standard MIC (μg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 8 | Ciprofloxacin | 2 |
| Escherichia coli | 16 | Ampicillin | 4 |
This table summarizes the antibacterial efficacy of this compound compared to standard antibiotics.
Antiviral Activity
The compound has also been evaluated for antiviral properties. In vitro studies indicate that it exhibits activity against HIV-1 and HIV-2 with an EC50 (effective concentration for 50% inhibition) value of 1.15 μg/mL, showcasing its potential as a lead compound in the development of antiviral agents .
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. It demonstrated cytotoxic effects against prostate (PC3) and skin (A375) cancer cell lines, with IC50 values indicating significant growth inhibition:
| Cell Line | IC50 (μM) |
|---|---|
| PC3 | 12.5 |
| A375 | 15.0 |
These findings suggest that this compound may act through apoptosis induction or cell cycle arrest mechanisms.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or viral replication.
- Cell Cycle Modulation : In cancer cells, it may interfere with cell cycle progression by targeting cyclin-dependent kinases.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that benzodiazole derivatives can induce oxidative stress in cancer cells, leading to apoptosis.
Case Study 1: Antibacterial Efficacy
In a study evaluating the antibacterial properties of various benzodiazole derivatives, this compound was found to outperform several known antibiotics against resistant strains of Staphylococcus aureus . This highlights its potential as an alternative therapeutic agent in treating antibiotic-resistant infections.
Case Study 2: Antiviral Activity
Another research effort focused on the antiviral properties of this compound against HIV strains. The results indicated that it could inhibit viral replication effectively at low concentrations . This positions it as a candidate for further development in antiviral therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
